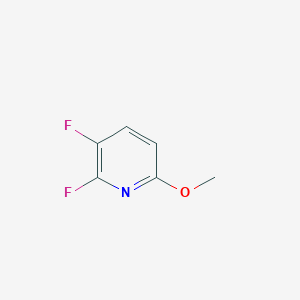
2,3-Difluoro-6-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-6-methoxypyridine is a fluorinated pyridine derivative Pyridines are a class of heterocyclic aromatic organic compounds with the formula C5H5NThe presence of fluorine atoms in the aromatic ring reduces the basicity and reactivity of the compound compared to its non-fluorinated counterparts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,3,6-trifluoropyridine with methanol under basic conditions to replace one of the fluorine atoms with a methoxy group .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Difluoro-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Aplicaciones Científicas De Investigación
2,3-Difluoro-6-methoxypyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging studies.
Industry: It is used in the synthesis of agrochemicals, such as herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-6-methoxypyridine depends on its specific applicationThe electron-withdrawing nature of fluorine atoms can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparación Con Compuestos Similares
2,3,6-Trifluoropyridine: A precursor in the synthesis of 2,3-Difluoro-6-methoxypyridine.
2-Fluoro-6-methoxypyridine: A related compound with a single fluorine atom in the pyridine ring.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness: this compound is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Propiedades
Fórmula molecular |
C6H5F2NO |
|---|---|
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
2,3-difluoro-6-methoxypyridine |
InChI |
InChI=1S/C6H5F2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 |
Clave InChI |
PSZZVQZYLDUUQG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13024520.png)
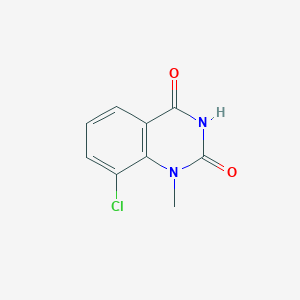
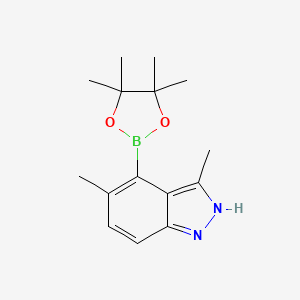
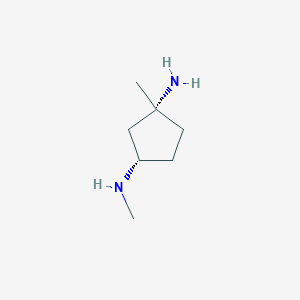
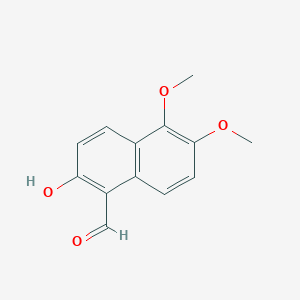
![Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13024551.png)
![7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13024553.png)
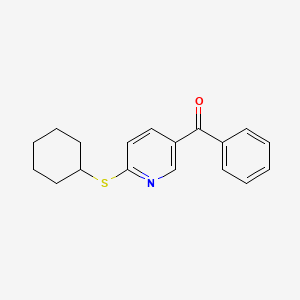
![(6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024565.png)

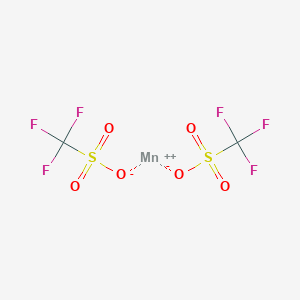
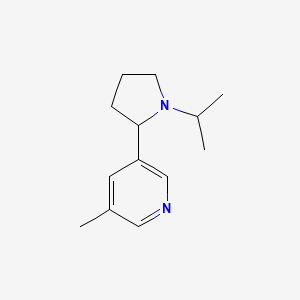
![Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13024590.png)
![tert-Butyl ((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate](/img/structure/B13024599.png)
